6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a benzo[d]imidazole core with a chlorine atom at the 6-position, a propyl group at the 1-position, and a carbaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzo[d]imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]imidazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
6-Chloro-2-propyl-1H-benzo[d]imidazole: Similar structure but lacks the carbaldehyde group.
1-Propyl-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but lacks the chlorine atom at the 6-position.
6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but lacks the propyl group at the 1-position.
Uniqueness: 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of the chlorine atom, propyl group, and carbaldehyde group, which provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
6-chloro-1-propylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-5-14-10-6-8(12)3-4-9(10)13-11(14)7-15/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTKPANORLRFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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